molecular formula C16H24O3 B2568120 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate CAS No. 95093-58-6

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate

Cat. No.: B2568120
CAS No.: 95093-58-6
M. Wt: 264.365
InChI Key: VUCGZWWOXKSFFZ-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is a pharmaceutical secondary standard and certified reference material. It is often used in quality control laboratories for the calibration and validation of analytical methods. The compound is related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate typically involves the esterification of 2-(4-Isobutylphenyl)propanoic acid with 2-Hydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the esterification process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Isobutylphenyl)propanoic acid.

    Reduction: Formation of 2-(4-Isobutylphenyl)propanol.

    Substitution: Formation of various substituted esters depending on the reagent used.

Scientific Research Applications

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Employed in the quality control of pharmaceutical products to ensure consistency and accuracy in drug formulations.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is related to its interaction with biological targets. It may inhibit the activity of cyclooxygenase enzymes, similar to ibuprofen, leading to reduced production of prostaglandins and alleviation of inflammation and pain. The compound’s ester group allows it to be hydrolyzed in vivo, releasing the active ibuprofen moiety.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: The parent compound, widely used as an NSAID.

    2-(4-Isobutylphenyl)propanoic acid: The carboxylic acid form of ibuprofen.

    2-(4-Isobutylphenyl)propanol: The alcohol derivative of ibuprofen.

Uniqueness

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is unique due to its ester linkage, which can be hydrolyzed to release ibuprofen. This property makes it useful as a prodrug, potentially offering improved pharmacokinetic properties compared to ibuprofen alone. Additionally, its use as a reference standard in analytical chemistry highlights its importance in ensuring the accuracy and reliability of pharmaceutical analyses.

Properties

IUPAC Name

2-hydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-11(2)9-14-5-7-15(8-6-14)13(4)16(18)19-10-12(3)17/h5-8,11-13,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCGZWWOXKSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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